molecular formula C15H15ClN4O2 B12951234 4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine

4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B12951234
M. Wt: 318.76 g/mol
InChI Key: WPNCJZPXAQHZDE-UHFFFAOYSA-N
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Description

4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is characterized by its unique structure, which includes a chloro group, dimethoxyphenyl group, and dimethyl groups attached to the pyrazolo[1,5-a][1,3,5]triazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Cyclization to Form the Triazine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable nitrile or amidine derivative to form the triazine ring.

    Introduction of Functional Groups: The chloro, dimethoxyphenyl, and dimethyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and methoxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine
  • This compound derivatives
  • Other pyrazolo[1,5-a][1,3,5]triazine compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15ClN4O2

Molecular Weight

318.76 g/mol

IUPAC Name

4-chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C15H15ClN4O2/c1-8-13(10-5-6-11(21-3)12(7-10)22-4)14-17-9(2)18-15(16)20(14)19-8/h5-7H,1-4H3

InChI Key

WPNCJZPXAQHZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC(=C(C=C3)OC)OC)N=C(N=C2Cl)C

Origin of Product

United States

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